6beta-Hydroxy 21-Acetyloxy Budesonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6: is a synthetic glucocorticoid, a derivative of budesonide, which is widely used in the treatment of various inflammatory conditions. This compound is characterized by its unique chemical structure, which includes hydroxyl and acetyloxy functional groups. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation and acetylation reactions. One common method involves the hydroxylation of budesonide at the 6beta position, followed by acetylation at the 21 position. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of 6 may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes optimize parameters such as flow rate, temperature, and residence time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6beta position can yield a ketone, while reduction of this ketone can regenerate the hydroxyl group.
Scientific Research Applications
6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of glucocorticoids.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to understand the metabolism and action of glucocorticoids in the human body.
Industry: Applied in the development of new glucocorticoid-based therapies and formulations
Mechanism of Action
The mechanism of action of 6 involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This binding leads to a decrease in vasodilation and permeability of capillaries, as well as a reduction in leukocyte migration to sites of inflammation. These effects contribute to its anti-inflammatory properties .
Comparison with Similar Compounds
Budesonide: The parent compound, widely used in clinical settings.
6beta-Hydroxy Budesonide: A closely related compound with similar pharmacological properties.
21-Acetyloxy Budesonide: Another derivative with distinct functional groups.
Uniqueness: 6 is unique due to the presence of both hydroxyl and acetyloxy groups, which may confer specific pharmacokinetic and pharmacodynamic properties. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of glucocorticoids .
Biological Activity
The compound "6," specifically identified as 6-shogaol , is a bioactive compound derived from ginger, known for its extensive pharmacological properties. This article delves into the biological activity of 6-shogaol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
6-shogaol is characterized by its electrophilic α,β-unsaturated carbonyl moiety, which plays a crucial role in its biological interactions. The compound exhibits various substituents that enhance its reactivity and bioactivity.
Anticancer Properties
Numerous studies have documented the anticancer effects of 6-shogaol:
-
Mechanism of Action : 6-shogaol induces apoptosis in cancer cells through several pathways:
- Inhibition of the AKT/mTOR signaling pathway, leading to autophagy in non-small cell lung cancer (A-549) cells .
- Activation of peroxisome proliferator-activated receptor γ (PPARγ), inhibiting proliferation in breast and colon cancer cells .
- Suppression of matrix metalloproteinase-9 expression, reducing invasion in breast cancer cells via NFκB pathway blockade .
- Potency Comparisons : Research indicates that 6-shogaol has a higher antiproliferative potency compared to its precursor, gingerol, against human lung and colon cancer cells .
Neuroprotective Effects
Recent findings suggest that 6-shogaol protects dopaminergic neurons in models of Parkinson's disease by inhibiting neuroinflammation . This neuroprotective effect underscores its potential as a therapeutic agent for neurodegenerative diseases.
Anti-inflammatory and Antioxidant Activities
6-shogaol exhibits significant anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce pro-inflammatory cytokines and oxidative stress markers, contributing to its antioxidant effects .
Case Study 1: In Vitro Analysis of Anticancer Activity
In a controlled laboratory setting, researchers evaluated the effects of 6-shogaol on various cancer cell lines. The study revealed that treatment with 6-shogaol resulted in:
- IC50 Values : Ranging from 6.92 to 8.99 μM across different cell lines.
- Apoptotic Induction : Enhanced apoptosis rates were observed, with significant alterations in anti-apoptotic protein levels leading to mitochondrial dysfunction .
Case Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects of 6-shogaol demonstrated that:
- Reduction in Neuroinflammation : Treatment with 6-shogaol significantly decreased levels of inflammatory markers in dopaminergic neuron cultures.
- Cell Viability : Enhanced cell viability was noted in treated cultures compared to controls exposed to neurotoxic agents .
Data Summary
Properties
IUPAC Name |
[2-[(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-methylidene-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-6-7-24-34-23-12-18-17-11-20(30)19-10-15(2)8-9-26(19,4)25(17)21(31)13-27(18,5)28(23,35-24)22(32)14-33-16(3)29/h8-10,17-18,20-21,23-25,30-31H,2,6-7,11-14H2,1,3-5H3/t17-,18+,20+,21-,23-,24?,25-,26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJWVUUEPVHQRD-DIMDHKEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=C)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=C)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)COC(=O)C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.